6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
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Overview
Description
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine core substituted with a piperazine ring, which is further functionalized with a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced by reacting 2-chloro-5-fluoropyrimidine with appropriate amines in the presence of potassium carbonate (K₂CO₃).
Coupling with the Purine Core: The final step involves coupling the fluoropyrimidine-substituted piperazine with a purine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and purine rings, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Pharmacology: It has been evaluated for its cytotoxicity against various cancer cell lines, demonstrating selective anticancer activity.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes involved in DNA and RNA synthesis, potentially inhibiting their function . The piperazine ring can modulate the compound’s binding affinity to various receptors, enhancing its biological activity . Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and pyrimidine moieties but differs in its overall structure and biological activity.
Olorofim: A compound with a similar fluoropyrimidine moiety, used as an antifungal agent.
Uniqueness
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN8/c1-21-9-20-12-11(21)13(19-8-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMBLLIINUYADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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